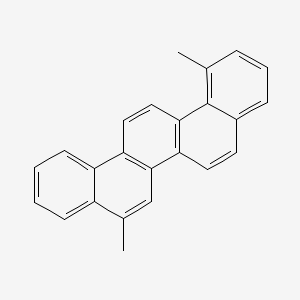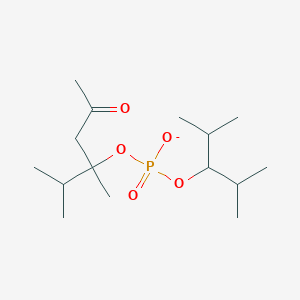
1-Ethyl-1,4-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-1,4-dihydropyridine-3-carboxamide is a derivative of the 1,4-dihydropyridine class of compounds. This class is known for its significant pharmacological properties, particularly in the field of cardiovascular medicine. The 1,4-dihydropyridine scaffold is a crucial structure in many drugs, including calcium channel blockers used to treat hypertension and other cardiovascular diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Ethyl-1,4-dihydropyridine-3-carboxamide can be synthesized through a multi-component reaction involving ethyl acetoacetate, an aldehyde, and ammonia. This reaction is typically carried out under reflux conditions in ethanol or acetic acid . The process can be catalyzed by various agents, including magnetite/chitosan, which offers an environmentally benign and efficient synthesis route .
Industrial Production Methods: In industrial settings, the synthesis of 1,4-dihydropyridine derivatives often employs high-throughput methods such as microwave-assisted synthesis or the use of ionic liquids. These methods enhance reaction rates and yields while maintaining the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethyl-1,4-dihydropyridine-3-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction typically converts the dihydropyridine ring to a pyridine ring.
Reduction: The compound can be reduced to form tetrahydropyridine derivatives.
Substitution: Various substituents can be introduced at different positions on the dihydropyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under mild conditions.
Major Products:
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Halogenated dihydropyridine derivatives.
Applications De Recherche Scientifique
1-Ethyl-1,4-dihydropyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to calcium channel modulation.
Medicine: It is a precursor in the development of drugs for cardiovascular diseases.
Industry: The compound is utilized in the production of various pharmaceuticals and agrochemicals
Mécanisme D'action
The primary mechanism of action for 1-Ethyl-1,4-dihydropyridine-3-carboxamide involves its interaction with voltage-gated L-type calcium channels. By binding to these channels, the compound inhibits calcium influx into cells, leading to vasodilation and reduced blood pressure. This mechanism is similar to that of other 1,4-dihydropyridine derivatives used as calcium channel blockers .
Comparaison Avec Des Composés Similaires
Nifedipine: Another 1,4-dihydropyridine derivative used as a calcium channel blocker.
Amlodipine: Known for its long-acting effects in treating hypertension.
Felodipine: Used for its potent vasodilatory properties.
Uniqueness: 1-Ethyl-1,4-dihydropyridine-3-carboxamide stands out due to its specific substitution pattern, which may confer unique pharmacokinetic and pharmacodynamic properties. Its ethyl group at the 1-position and carboxamide group at the 3-position differentiate it from other dihydropyridine derivatives, potentially offering distinct therapeutic benefits .
Propriétés
Numéro CAS |
58880-44-7 |
|---|---|
Formule moléculaire |
C8H12N2O |
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
1-ethyl-4H-pyridine-3-carboxamide |
InChI |
InChI=1S/C8H12N2O/c1-2-10-5-3-4-7(6-10)8(9)11/h3,5-6H,2,4H2,1H3,(H2,9,11) |
Clé InChI |
DUJYJZIRYVOYPC-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=CCC(=C1)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[(Benzyloxy)carbonyl]-L-alanyl-N-(2-hydroxyethyl)-L-alaninamide](/img/structure/B14598262.png)




![Benzenesulfonic acid, 4-[(methoxycarbonyl)amino]-](/img/structure/B14598314.png)
![N-(5-Phenylbicyclo[3.3.1]nonan-2-ylidene)hydroxylamine](/img/structure/B14598319.png)
![Butyl methyl [hydroxy(phenyl)methyl]phosphonate](/img/structure/B14598320.png)


